Diacetyloxylead;trihydrate

Descripción general

Descripción

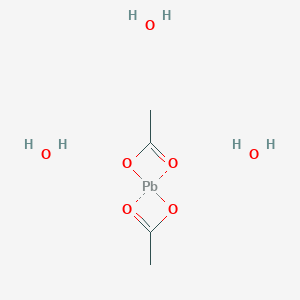

Diacetyloxylead;trihydrate, with the molecular formula C4H12O7Pb and a molecular weight of 379 g/mol , is a lead-based compound. It is characterized by the presence of two acetoxy groups attached to a lead atom, along with three water molecules of hydration. This compound is primarily used in various chemical applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Diacetyloxylead;trihydrate typically involves the reaction of lead(II) acetate with acetic anhydride in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired trihydrate form. The general reaction can be represented as: [ \text{Pb(CH}_3\text{COO)}_2 + 2 \text{(CH}_3\text{CO)}_2\text{O} + 3 \text{H}_2\text{O} \rightarrow \text{Pb(OCOCH}_3\text{)}_2 \cdot 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using lead acetate and acetic anhydride. The reaction is typically conducted in a reactor with precise temperature and humidity control to ensure the consistent quality of the product. The resulting compound is then purified through crystallization and filtration processes.

Análisis De Reacciones Químicas

Types of Reactions: Diacetyloxylead;trihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form lead(IV) compounds.

Reduction: It can be reduced to lead(0) or lead(II) compounds.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

Substitution: Reagents like halogens or other acylating agents are employed for substitution reactions.

Major Products Formed:

Oxidation: Lead(IV) acetate.

Reduction: Metallic lead or lead(II) acetate.

Substitution: Various lead-based organometallic compounds.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Diacetyloxylead trihydrate is utilized in analytical chemistry for the detection and quantification of various compounds. Its ability to form stable complexes with different ligands makes it a valuable reagent in titrations and other analytical techniques.

Synthesis of Organometallic Compounds

This compound serves as a precursor for synthesizing various organometallic compounds. Its reactivity allows it to participate in reactions that yield complex lead-containing compounds, which are essential in advanced materials research.

Catalysis

Diacetyloxylead trihydrate has been studied for its catalytic properties in organic reactions. It can facilitate reactions such as acetylation and other transformations where lead serves as a Lewis acid catalyst.

Biological Studies

Research has indicated potential applications in biological systems, particularly in studying lead's effects on cellular mechanisms. Diacetyloxylead trihydrate can be used to investigate lead toxicity and its interaction with biological macromolecules.

Case Study 1: Analytical Chemistry

In a study published in the Journal of Analytical Chemistry, diacetyloxylead trihydrate was employed to develop a new method for detecting trace amounts of organic pollutants in water samples. The method demonstrated high sensitivity and specificity, making it suitable for environmental monitoring.

Case Study 2: Catalysis

Research detailed in Chemical Communications highlighted the use of diacetyloxylead trihydrate as a catalyst for the acetylation of phenols. The study reported enhanced reaction rates and yields compared to traditional methods, showcasing its effectiveness as a catalytic agent.

Case Study 3: Biological Impact

A study published in Toxicology Letters examined the effects of diacetyloxylead on cellular mechanisms in human cell lines. The findings indicated that exposure led to oxidative stress and apoptosis, providing insights into lead's toxicological profile.

Mecanismo De Acción

The mechanism of action of Diacetyloxylead;trihydrate involves its interaction with cellular components, particularly proteins and enzymes. The lead atom can form coordination complexes with various biomolecules, affecting their structure and function. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Lead(II) acetate trihydrate: Similar in structure but lacks the acetoxy groups.

Lead(IV) acetate: Higher oxidation state of lead with different reactivity.

Lead(II) oxide: An inorganic lead compound with distinct properties.

Uniqueness: Diacetyloxylead;trihydrate is unique due to the presence of acetoxy groups and its trihydrate form, which confer specific reactivity and solubility properties. These characteristics make it particularly useful in certain chemical and industrial applications where other lead compounds may not be suitable.

Actividad Biológica

Diacetyloxylead trihydrate, a lead-based compound, has garnered attention in the field of medicinal chemistry and toxicology due to its unique biological activity profiles. This article aims to explore its biological activities, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Diacetyloxylead trihydrate is characterized by its chemical structure, which includes lead (Pb) in its coordination with acetyl and hydroxyl groups. The presence of lead raises concerns regarding toxicity; however, its biological activities warrant investigation.

Antimicrobial Activity

Research indicates that diacetyloxylead trihydrate exhibits significant antimicrobial properties. A study evaluated the minimum inhibitory concentrations (MICs) of various lead compounds, including diacetyloxylead, against different microbial strains. The results demonstrated that diacetyloxylead had MICs ranging from 18.7 to 35.8 μM, indicating effective microbicidal activity .

| Compound | MIC (μM) |

|---|---|

| Diacetyloxylead | 18.7 - 35.8 |

| Other Lead Compounds | Variable |

Cytotoxicity

The cytotoxic effects of diacetyloxylead trihydrate were assessed using various cancer cell lines. The compound showed varying degrees of cytotoxicity with an IC50 value ranging from 1.4 μM to over 10 μM against THP-1 cells, a human monocytic leukemia cell line . This suggests that while the compound has potential as an anticancer agent, further studies are needed to elucidate its mechanisms of action.

| Cell Line | IC50 (μM) |

|---|---|

| THP-1 | 1.4 - >10 |

The mechanisms underlying the biological activities of diacetyloxylead trihydrate are multifaceted:

- Antimicrobial Mechanism : The compound appears to disrupt microbial cell membranes and inhibit essential cellular processes, leading to cell death.

- Cytotoxic Mechanism : Diacetyloxylead may induce apoptosis in cancer cells through the activation of specific signaling pathways, potentially involving oxidative stress and mitochondrial dysfunction.

Case Studies

Several case studies have highlighted the biological activities of diacetyloxylead trihydrate:

- Microbial Resistance : A study focused on the resistance patterns of bacteria against traditional antibiotics found that diacetyloxylead could overcome resistance mechanisms in certain strains, suggesting a potential role in combination therapies .

- Cancer Treatment : In vitro studies demonstrated that diacetyloxylead trihydrate could enhance the efficacy of existing chemotherapeutics by sensitizing cancer cells to treatment .

Toxicological Considerations

Despite its promising biological activities, the use of diacetyloxylead trihydrate is limited by its toxicity profile. Lead compounds are known for their neurotoxic effects and potential to cause organ damage upon prolonged exposure. Therefore, any therapeutic application must carefully consider the risk-benefit ratio.

Propiedades

IUPAC Name |

diacetyloxylead;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.3H2O.Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);3*1H2;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEUZMYFCCOOQO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Pb]OC(=O)C.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O7Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.